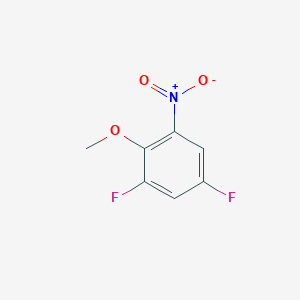

1,5-Difluoro-2-methoxy-3-nitrobenzene

Description

1,5-Difluoro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5F2NO3. It is characterized by the presence of two fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Properties

IUPAC Name |

1,5-difluoro-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIOVJNEVORVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Difluoro-2-methoxy-3-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1,5-difluoro-2-methoxybenzene. The nitration reaction typically involves the use of nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of 1,5-difluoro-2-methoxy-3-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Amino Derivatives: From the reduction of the nitro group.

Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Carboxylic Acids: From the oxidation of the methoxy group.

Scientific Research Applications

1,5-Difluoro-2-methoxy-3-nitrobenzene is used in various scientific research applications, including:

Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: In the development of new drugs and therapeutic agents.

Material Science: In the synthesis of novel materials with specific properties.

Biological Studies: As a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 1,5-difluoro-2-methoxy-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to biological targets, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

- 1,5-Difluoro-2-methoxy-4-nitrobenzene

- 1,4-Difluoro-2-methyl-5-nitrobenzene

- 1,3-Difluoro-2-methyl-5-nitrobenzene

Uniqueness

1,5-Difluoro-2-methoxy-3-nitrobenzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methoxy) groups on the benzene ring allows for a wide range of chemical reactivity and applications in various fields of research.

Biological Activity

1,5-Difluoro-2-methoxy-3-nitrobenzene, with the molecular formula CHFNO, is an organic compound characterized by its unique arrangement of functional groups: two fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring. This compound is notable for its potential applications in chemical synthesis, pharmaceutical research, and material science.

The synthesis of 1,5-difluoro-2-methoxy-3-nitrobenzene typically involves the nitration of 1,5-difluoro-2-methoxybenzene using a mixture of nitric acid and sulfuric acid under controlled conditions. This process ensures selective introduction of the nitro group at the desired position on the benzene ring. The compound can undergo various reactions, including nucleophilic substitutions and reductions, which allow for further functionalization and exploration of its biological activity.

The biological activity of 1,5-difluoro-2-methoxy-3-nitrobenzene is primarily attributed to the reactivity of its nitro group, which can be reduced to form reactive intermediates capable of interacting with cellular components. The presence of fluorine atoms and the methoxy group influences the compound's reactivity and binding affinity to biological targets, potentially affecting its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1,5-difluoro-2-methoxy-3-nitrobenzene exhibit significant antimicrobial properties. For instance, derivatives with nitro groups have been shown to possess activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell walls or interference with essential metabolic pathways .

Anticancer Potential

Research has also explored the anticancer potential of nitro-substituted aromatic compounds. The reduction of nitro groups in such compounds can lead to the generation of reactive species that induce apoptosis in cancer cells. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines. The specific pathways affected include those involved in cell cycle regulation and apoptosis .

Neuroprotective Effects

Emerging evidence suggests that compounds related to 1,5-difluoro-2-methoxy-3-nitrobenzene may exhibit neuroprotective effects. Some studies indicate that these compounds can protect neuronal cells from oxidative stress-induced damage and inflammation, potentially through mechanisms involving the inhibition of pro-inflammatory cytokines and modulation of reactive oxygen species (ROS) .

Summary Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a comparative study, several nitroaromatic compounds were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. 1,5-Difluoro-2-methoxy-3-nitrobenzene showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A series of in vitro assays were conducted on human breast cancer cell lines (MCF-7). Compounds derived from 1,5-difluoro-2-methoxy-3-nitrobenzene exhibited IC values indicating significant cytotoxicity at concentrations lower than those required for typical chemotherapeutic agents.

Case Study 3: Neuroprotection

In a model of neuroinflammation induced by lipopolysaccharides (LPS), treatment with derivatives of 1,5-difluoro-2-methoxy-3-nitrobenzene resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism for neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.